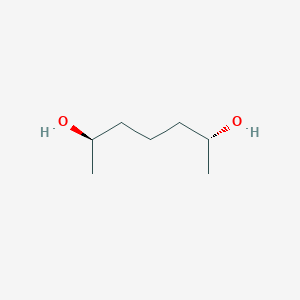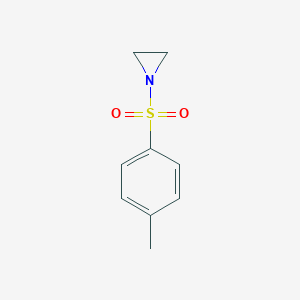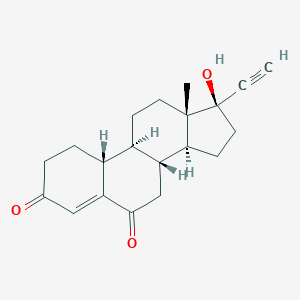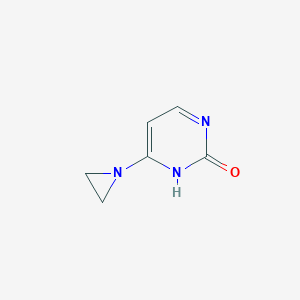
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid is a synthetic organic compound with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a butanoic acid backbone, with an indole moiety at the 3-position
Mécanisme D'action
Mode of Action
It has been suggested that the compound may interact with its targets in an acidic environment . More studies are needed to elucidate the exact mechanism of interaction and the resulting changes.
Pharmacokinetics
It has been suggested that the compound has a high affinity for water and can be absorbed by the human colonic mucosa . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid . For instance, the compound binds with an acidic environment, which may affect its interaction with targets .
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid can be compared with other similar compounds:
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIJUJRAERDEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345895 | |
| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153233-36-4 | |
| Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methyl group position in the structure of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives on their plant growth-promoting activity?
A1: The study by [] demonstrated that the position of the methyl group on the indole ring significantly influences the root growth-promoting activity of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives. Specifically, the 4-methyl, 6-methyl, and 3-methyl (on the 2-position indole) derivatives exhibited significant root growth-promoting effects in Chinese cabbage, lettuce, and rice. Interestingly, the 1-methyl derivative showed lower activity than the unsubstituted parent compound. This suggests that substitutions at the 4, 6, and 3 positions (2-position indole) might be crucial for enhancing the biological activity, while substitution at the 1-position could be detrimental. This structure-activity relationship provides valuable insights for designing more potent plant growth regulators based on this scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


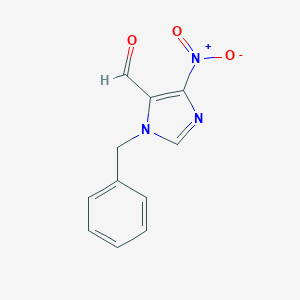
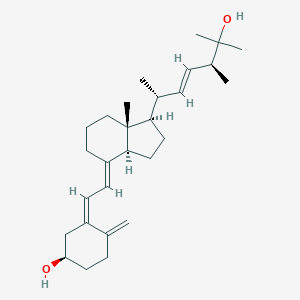
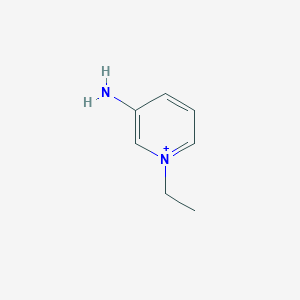
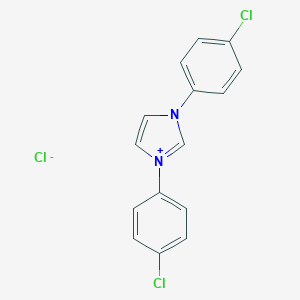
![1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride](/img/structure/B123441.png)
